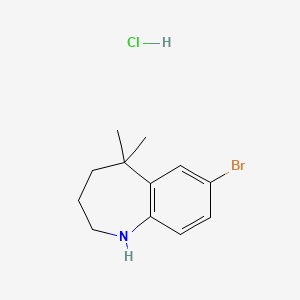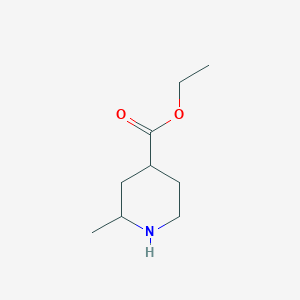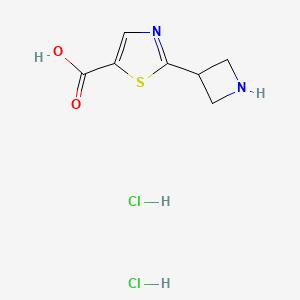
(1-Aminocyclobutyl)(4-chlorophenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanamines. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a cyclobutane ring and a chlorobenzoyl group, making it a subject of interest in scientific studies.
Méthodes De Préparation
The synthesis of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with cyclobutanamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutanamines and chlorobenzoyl derivatives. Similar compounds include:
1-(4-bromobenzoyl)cyclobutan-1-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-(4-methylbenzoyl)cyclobutan-1-amine hydrochloride: Contains a methyl group instead of chlorine.
1-(4-nitrobenzoyl)cyclobutan-1-amine hydrochloride: Features a nitro group in place of chlorine. The uniqueness of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride lies in its specific chemical properties and reactivity, which make it suitable for particular applications.
Propriétés
Formule moléculaire |
C11H13Cl2NO |
|---|---|
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
(1-aminocyclobutyl)-(4-chlorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-9-4-2-8(3-5-9)10(14)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H |
Clé InChI |
OUTWWINIMZPTJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)C2=CC=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)


![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)



![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)


![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)


![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
